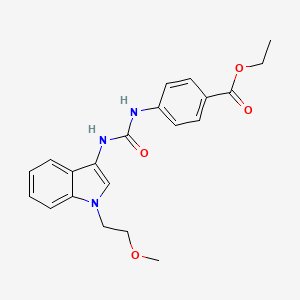

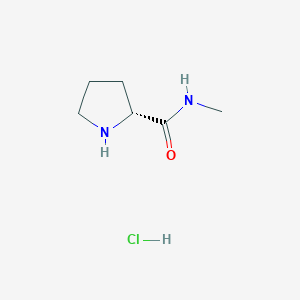

![molecular formula C18H11BrN2O4 B2806846 5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide CAS No. 922082-77-7](/img/structure/B2806846.png)

5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide” is a derivative of dibenzo[b,f][1,4]oxazepine . Dibenzo[b,f][1,4]oxazepine derivatives have been studied for their potential use as dopamine D2 receptor antagonists . These compounds could have potential applications in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The compound 5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide, although not directly mentioned, is structurally related to several synthesized compounds explored for their chemical properties and potential biological activities. A study by Ashby and Ramage (1979) on the synthesis of some benzo[d1]furo[3,2-e] [1,4] diazepin-2-ones revealed the formation of new ring systems by reacting 3-amino-2-benzoylbenzo[b]furan with bromoacetyl bromide followed by cyclization, indicating the versatile nature of similar compounds in synthetic chemistry (Ashby & Ramage, 1979). Additionally, Heckendorn's work on the synthesis of trans-10,11-dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide, a metabolite of carbamazepine, showcases the relevance of related dibenzoxazepine compounds in medicinal chemistry and drug metabolism studies (Heckendorn, 1987).

Catalytic and Synthetic Applications

The catalytic enantioselective aza-Reformatsky reaction with cyclic imines dibenzo[b,f][1,4]oxazepines, as described by Munck et al. (2017), demonstrates the utility of cyclic imines in synthesizing chiral compounds with high yields and enantioselectivities. This highlights the potential of using similar structures in asymmetric synthesis and the development of new synthetic methodologies (Munck et al., 2017).

Antimicrobial Activity Studies

Compounds structurally related to this compound have been explored for their antimicrobial activities. For instance, benzofuran-oxadiazole hybrids, synthesized and evaluated by Sanjeeva et al. (2021), showed antimicrobial potential, indicating that compounds combining benzofuran and oxazepine rings could have valuable biological properties (Sanjeeva et al., 2021).

Mecanismo De Acción

Propiedades

IUPAC Name |

5-bromo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2O4/c19-16-8-7-15(25-16)18(23)20-10-5-6-13-11(9-10)17(22)21-12-3-1-2-4-14(12)24-13/h1-9H,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAADVTWDKGGCFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

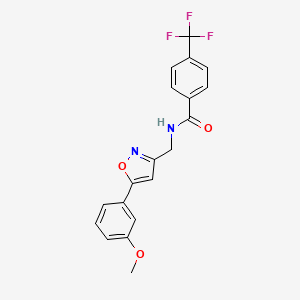

![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2806765.png)

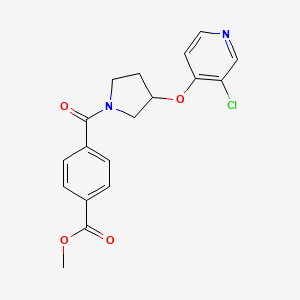

![(E)-5-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2806768.png)

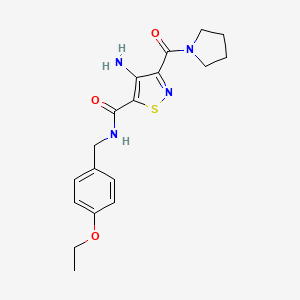

![N-cyclopentyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2806770.png)

![2-[1-[2-(2,5-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide](/img/structure/B2806774.png)

![N-(1,3-benzodioxol-5-yl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2806776.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide](/img/structure/B2806778.png)

![4-Cyclobutyl-6-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2806782.png)

![sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate](/img/structure/B2806786.png)